2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
Beschreibung
The compound 2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine features a pyridine core substituted at the 6-position with a trifluoromethyl (CF₃) group and at the 2-position with a methoxy-linked pyrrolidine ring. The pyrrolidine is further functionalized with a pyridine-3-sulfonyl group at its 1-position. This structure combines electron-withdrawing (CF₃) and sulfonamide moieties, which are often leveraged in medicinal chemistry for enhanced metabolic stability and target binding .
Eigenschaften
IUPAC Name |
2-[(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)14-4-1-5-15(21-14)25-11-12-6-8-22(10-12)26(23,24)13-3-2-7-20-9-13/h1-5,7,9,12H,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEXBSIRYODQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Halogen Exchange Method
Cyclization of Enamine Intermediates
Table 1: Comparison of 6-(Trifluoromethyl)pyridin-2-ol Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Halogen Exchange | 70–75 | 95 | Scalability |
| Cyclization | 65–70 | 97 | Avoids HF handling |
Synthesis of Pyrrolidin-3-ylmethanol
Pyrrolidin-3-ylmethanol is prepared via reduction of commercially available ethyl pyrrolidine-3-carboxylate:
-
Reduction with LiAlH₄ :
-
Alternative Method: Catalytic Hydrogenation
Sulfonylation of Pyrrolidin-3-ylmethanol
The pyrrolidine nitrogen is sulfonylated using pyridine-3-sulfonyl chloride:
-
Reaction Protocol :
-
Characterization :
Coupling of Sulfonylated Pyrrolidine with 6-(Trifluoromethyl)pyridin-2-ol
The final etherification step employs a Mitsunobu reaction:
-
Reaction Conditions :
-
Optimization Insights :
Table 2: Etherification Reaction Optimization
| Condition | Yield (%) | Purity (%) | Note |
|---|---|---|---|
| DEAD, 25°C | 75–80 | 95 | Standard protocol |
| DIAD, 25°C | 82–85 | 97 | Enhanced yield |
| DEAD, 0–5°C | 70–75 | 96 | Reduced side products |
Analytical Characterization of Final Product
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS 2548976-66-3)
- Molecular Formula : C₁₆H₁₈F₃N₃O₄S
- Molecular Weight : 405.4 g/mol
- Key Differences : Replaces the pyridine-3-sulfonyl group with a 3,5-dimethyloxazole-sulfonyl moiety.
- However, the absence of the pyridine ring may reduce π-π stacking interactions in target binding .
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol (CAS 917396-37-3)
- Molecular Formula: C₈H₈F₃NO₂
- Molecular Weight : 207.15 g/mol
- Key Differences: Lacks the pyrrolidine-sulfonyl chain, instead featuring a methanol group at the 3-position.
2-({1-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS 2198506-81-7)
- Molecular Formula : C₁₆H₂₀F₃N₅O
- Molecular Weight : 355.36 g/mol
- Key Differences : Substitutes pyrrolidine with piperidine and introduces a triazole group.
- Impact : The larger piperidine ring may alter conformational flexibility, while the triazole offers additional hydrogen-bonding sites. The absence of a sulfonyl group reduces electronegativity .
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (CAS 116308-35-1)
- Molecular Formula: C₈H₆F₃NO
- Molecular Weight : 189.14 g/mol
- Key Differences : Replaces the methoxy-pyrrolidine-sulfonyl chain with an acetyl group.
- The CF₃ group retains metabolic stability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Heterocycle Substitutions : Piperidine-based analogs (e.g., ) exhibit larger ring sizes, which may optimize spatial alignment in enzyme active sites.
- Functional Group Trade-offs: Methanol-substituted derivatives (e.g., ) sacrifice sulfonamide interactions for reduced molecular weight, impacting pharmacokinetics.
Biologische Aktivität
The compound 2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. It is characterized by the presence of a pyridine core, a pyrrolidine moiety, and a trifluoromethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₆F₃N₃O₂S
- Molecular Weight : 357.36 g/mol
- CAS Number : 2034523-77-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation of pyridine derivatives and subsequent coupling with pyrrolidine. Various methods have been proposed for synthesizing related compounds, indicating a robust approach to generating derivatives with diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related pyridine derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's structural features likely enhance its ability to interact with bacterial targets.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| This compound | Escherichia coli | 30 |
Anticonvulsant Activity
In addition to antimicrobial properties, certain derivatives of pyridine have shown anticonvulsant effects. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit seizures in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrolidine and pyridine rings significantly influence biological activity. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity, which may improve membrane permeability and bioavailability.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated a series of pyridine derivatives against resistant strains of bacteria. The results indicated that the introduction of the sulfonyl group significantly increased antibacterial potency compared to unsubstituted analogs. -
Neuropharmacological Evaluation :
In a neuropharmacological study, compounds featuring similar structures were tested for anxiolytic and antidepressant effects in rodent models. The results suggested that these compounds could modulate anxiety-related behaviors effectively.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine ring and subsequent coupling with a trifluoromethylpyridine derivative. Key steps include:
- Sulfonylation : Reacting pyrrolidine-3-ylmethanol with pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Coupling : Using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to link the sulfonylated pyrrolidine to 6-(trifluoromethyl)pyridin-2-ol . Optimization involves adjusting solvent polarity (e.g., DMSO vs. DMF), temperature (0–25°C for sulfonylation), and stoichiometric ratios (1.2:1 sulfonyl chloride:pyrrolidine) to minimize byproducts like unreacted starting materials or over-sulfonylated species .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+ calculated for C₁₇H₁₇F₃N₂O₃S: 393.09) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s biological targets?
- Core Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., pyridine-2-sulfonyl vs. pyridine-4-sulfonyl) or pyrrolidine substituents (e.g., methyl vs. hydrogen) to evaluate target binding .
- Functional Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) and cellular models (e.g., apoptosis or proliferation assays) to link structural changes to activity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with hypothetical binding pockets, guided by analogs like 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Orthogonal Assays : Confirm initial findings (e.g., antimicrobial activity in broth microdilution assays) with alternative methods (e.g., time-kill curves or biofilm disruption assays) .
- Meta-Analysis : Compare data with structurally related compounds (e.g., 6-(trifluoromethyl)pyridine-3-sulfonyl derivatives) to identify trends in potency or selectivity .
- Batch Variability Checks : Replicate experiments using independently synthesized batches to rule out impurities as confounding factors .
Methodological Guidance
Q. How to design experiments assessing the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- Plasma Stability : Use human plasma fractions to quantify half-life and identify metabolites (e.g., sulfonamide cleavage products) .
Q. What in silico tools predict the compound’s ADMET properties?
- ADMET Predictors : SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~2.5), cytochrome P450 interactions, and blood-brain barrier permeability .
- Toxicity Profiling : ProTox-II for hepatotoxicity alerts, leveraging data from pyridine-sulfonamide analogs .
Comparative Studies
Q. How does this compound compare to analogs with similar sulfonamide-pyrrolidine scaffolds?
- Activity Comparison : Benchmark against 3-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine, noting differences in IC₅₀ values for shared targets (e.g., 10 µM vs. 15 µM in kinase inhibition) .
- Synthetic Complexity : Evaluate step count and yield (e.g., 5-step vs. 7-step synthesis for related triazolopyridazine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
